![molecular formula C20H17N3O2S2 B6498495 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946286-27-7](/img/structure/B6498495.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential biological activities, including anti-tubercular properties .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units . The most stable motif of the supramolecular arrangement involves the molecules of the asymmetric unit being connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .Scientific Research Applications
Structural Studies
This compound has been studied for its structural properties. A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . The study included single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
Optical Materials
Hydrazonylsulfones such as this compound and their iminotautomers have been studied as optical materials . These compounds have potential applications in the field of optics .
Biological Potential
The compound has been studied for its biological potential . It has been reported to have a range of potential applications, including as ligands for metal extraction, as well as for their possible biological uses .
Fibroblast Growth Factor Antagonists
One of the potential biological uses of this compound is as a fibroblast growth factor antagonist . This could have implications in the field of cell biology and tissue engineering .
Autotaxin Inhibitors
The compound has also been studied as an autotaxin inhibitor . Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including cancer .
Inhibitors of Wnt Antagonist DKK
Another potential biological application of this compound is as an inhibitor of Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cellular processes, and its dysregulation has been linked to various diseases, including cancer .
Cytosolic Phospholipase A2α Inhibitors
The compound has also been studied as an inhibitor of cytosolic phospholipase A2α . This enzyme plays a key role in the production of lipid mediators, and its inhibition could have potential therapeutic applications .
Anti-tubercular Compounds
Benzothiazole-based compounds, such as this one, have been studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Mechanism of Action
Target of Action
Compounds with a benzothiazole moiety have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets, leading to changes that result in their respective biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is noted that admet calculations showed a favorable pharmacokinetic profile for synthesized compounds with similar structures .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
Benzothiazole derivatives have shown promise in various biological applications, including as anti-tubercular compounds . Future research could focus on further exploring these applications, as well as developing more efficient synthesis methods and studying the specific properties and mechanisms of action of individual compounds.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-11-10-14(25-23-11)18(24)22-20-17(12-6-2-4-8-15(12)26-20)19-21-13-7-3-5-9-16(13)27-19/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAIZRWPLJLHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide |
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